DI-Tert-butyldifluorosilane

Catalog No.
S1911940
CAS No.
558-63-4
M.F
C8H18F2Si
M. Wt
180.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-Tert-butyldifluorosilane

CAS Number

558-63-4

Product Name

DI-Tert-butyldifluorosilane

IUPAC Name

ditert-butyl(difluoro)silane

Molecular Formula

C8H18F2Si

Molecular Weight

180.31 g/mol

InChI

InChI=1S/C8H18F2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3

InChI Key

WGAZDTADWBWCGU-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(F)F

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(F)F

Di-tert-butyldifluorosilane (CAS 558-63-4) is a difunctional organosilicon compound characterized by two bulky tert-butyl groups and two fluorine atoms bonded to a central silicon atom. This specific combination imparts a high degree of steric hindrance and modulates the reactivity of the Si-F bonds. Its primary roles are as a precursor to the di-tert-butylsilyl (DTBS) protecting group, which is used for the selective protection of diols, and as a key intermediate in the synthesis of specialized organosilicon materials. The replacement of more common chloride leaving groups with fluoride significantly alters its handling properties and reactivity profile compared to analogous chlorosilanes.

Substituting Di-tert-butyldifluorosilane with its seemingly close analog, Di-tert-butyldichlorosilane, is operationally problematic in many workflows. Chlorosilanes are notoriously more susceptible to hydrolysis upon contact with atmospheric moisture, leading to the formation of hydrogen chloride and siloxanes, which complicates handling, storage, and reaction reproducibility. The stronger Si-F bond compared to the Si-Cl bond means the difluoro- variant offers inherently greater stability, reducing the need for strictly anhydrous conditions during storage and some non-aqueous processing steps. Furthermore, the reactivity profile in catalyzed reactions or as a protecting group precursor differs significantly, meaning substitution requires complete re-optimization of reaction conditions, defeating the purpose of a simple replacement.

Superior Hydrolytic Stability for Improved Processability and Handling

The core procurement advantage of Di-tert-butyldifluorosilane over its chlorinated analog, Di-tert-butyldichlorosilane, is its significantly lower sensitivity to moisture. The silicon-fluorine (Si-F) bond is thermodynamically stronger (bond energy ~565 kJ/mol) than the silicon-chlorine (Si-Cl) bond (~381 kJ/mol). This translates to a much lower propensity for hydrolysis under ambient conditions. While specific kinetic data for this exact compound is sparse, the general principle dictates that chlorosilanes react readily with water, whereas fluorosilanes are comparatively resistant, making the latter easier to handle and store without stringent inert atmosphere techniques.

Evidence DimensionRelative Bond Strength (Proxy for Hydrolytic Stability)
Target Compound DataContains Si-F bonds with bond energy of ~565 kJ/mol
Comparator Or BaselineAnalogous chlorosilanes contain Si-Cl bonds with bond energy of ~381 kJ/mol
Quantified DifferenceSi-F bond is ~48% stronger than the Si-Cl bond
ConditionsGeneral thermodynamic bond dissociation energies.

This enhanced stability reduces material loss, minimizes formation of corrosive HCl byproduct, and improves process reproducibility, especially in large-scale operations or environments where strict moisture exclusion is challenging.

Enables Highly Stable Di-tert-butylsilyl (DTBS) Protecting Group for Orthogonal Synthesis

The di-tert-butylsilyl (DTBS) group, formed from di-tert-butyldifluorosilane, offers a unique stability profile for protecting diols that is distinct from more common silyl ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl). The DTBS group exhibits significantly greater stability towards acidic and basic conditions due to the extreme steric hindrance from the two tert-butyl groups. For instance, the relative rate of acidic hydrolysis for silyl ethers generally follows the trend TMS > TES > TBS > TIPS. While direct quantitative comparison for DTBS is not readily available in a single study, its stability is known to be even greater than TIPS, allowing it to remain intact under conditions that would cleave most other silyl ethers, enabling complex, orthogonal deprotection strategies.

Evidence DimensionRelative Stability to Acidic Hydrolysis (Qualitative Rank)
Target Compound DataDTBS group is exceptionally stable due to high steric hindrance.
Comparator Or BaselineTBDMS and TIPS groups, which are significantly more labile under harsh acidic or basic conditions.
Quantified DifferenceQualitatively ranked as more stable than TIPS, which itself can be hundreds or thousands of times more stable than TBS depending on conditions.
ConditionsGeneral acidic and basic conditions used in multi-step organic synthesis.

For complex syntheses requiring multiple, sequential protection/deprotection steps, the unique stability of the DTBS group allows it to serve as a robust 'last-resort' protecting group, providing a level of selectivity unattainable with more common, less hindered silanes.

Precursor for Stable Silylene Generation in Materials Science

Di-tert-butyldifluorosilane serves as a precursor for the generation of di-tert-butylsilylene (:Si(t-Bu)2), a highly reactive intermediate used in the synthesis of silicon-containing polymers and materials. The generation from the difluoro- precursor via reduction with alkali metals is a viable route. The extreme steric bulk of the tert-butyl groups provides kinetic stability to the resulting silylene, allowing for controlled reactions that are not possible with less hindered silylenes generated from precursors like dichlorodimethylsilane. This stability is critical for its application in synthesizing novel polysilanes and for its insertion into various chemical bonds to create new organosilicon structures.

Evidence DimensionKinetic Stability of Resulting Silylene
Target Compound DataGenerates di-tert-butylsilylene, which is kinetically stabilized by two bulky tert-butyl groups.
Comparator Or BaselinePrecursors like dichlorodimethylsilane generate dimethylsilylene, which is highly reactive and prone to polymerization.
Quantified DifferenceNot directly quantified in a comparative study, but the stability of N-heterocyclic silylenes demonstrates the principle of steric stabilization.
ConditionsSilylene generation via reduction, typically with potassium in refluxing tetrahydrofuran.

For researchers in materials science, this compound is a key starting material for accessing a sterically demanding silylene, enabling the synthesis of unique silicon-based materials with tailored properties that cannot be accessed using smaller, more common silane precursors.

Orthogonal Protection of Polyols in Complex Natural Product Synthesis

In multi-step syntheses where multiple hydroxyl groups must be differentiated, Di-tert-butyldifluorosilane is used to install the exceptionally robust DTBS protecting group on a 1,2- or 1,3-diol. This group can withstand a wide range of acidic, basic, and oxidative/reductive conditions that would cleave more common silyl ethers like TBS or TES, allowing for selective deprotection of other alcohols elsewhere in the molecule before final fluoride-mediated removal of the DTBS group.

Synthesis of Sterically Encumbered Organosilicon Polymers

As a reliable precursor to the kinetically stabilized di-tert-butylsilylene, this compound is the material of choice for synthesizing polysilanes or co-polymers where high steric bulk around the silicon backbone is required. This steric crowding can impart unique properties such as increased thermal stability, altered solubility, and specific optoelectronic characteristics not achievable with less hindered monomers derived from methyl- or phenyl-substituted silanes.

Improving Process Safety and Handling in Organosilane Chemistry

For industrial or large-scale laboratory processes requiring a difunctional silylating agent, the superior hydrolytic stability of Di-tert-butyldifluorosilane compared to its dichlorosilane counterpart reduces operational hazards. Its lower reactivity with ambient moisture minimizes the risk of vigorous, exothermic reactions and the release of corrosive HCl gas, leading to a safer and more controllable process workflow.

Wikipedia

DI-TERT-BUTYLDIFLUOROSILANE

Dates

Last modified: 08-16-2023

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